copper;sulfuric acid;hydrate

Description

Copper sulfate hydrates, particularly copper(II) sulfate pentahydrate (CuSO₄·5H₂O), are crystalline compounds characterized by their vibrant blue color and water-dependent structural stability. The compound undergoes stepwise dehydration upon heating:

- CuSO₄·5H₂O → CuSO₄·3H₂O at ~52°C, losing two water molecules.

- CuSO₄·3H₂O → CuSO₄·H₂O at ~86°C, losing two additional molecules.

- Complete dehydration to anhydrous CuSO₄ (white powder) occurs above 250°C .

The dehydration process is marked by distinct blueshifts in resonance frequency (0.55 GHz/µmol for pentahydrate to trihydrate; 0.21 GHz/µmol for trihydrate to monohydrate), enabling precise monitoring via terahertz sensors . The pentahydrate contains 36.07% water by mass, though experimental values vary (e.g., 38.61% and 31.49% in lab settings) due to incomplete dehydration or measurement errors .

Properties

IUPAC Name |

copper;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINHVQOGRAYCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

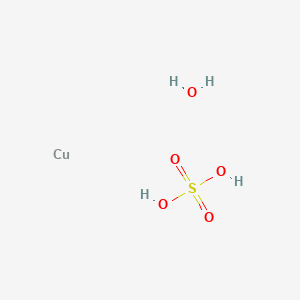

O.OS(=O)(=O)O.[Cu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-99-8, 10257-54-2 | |

| Record name | Copper sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric sulfate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Procedure:

-

Acid Warming : Dilute sulfuric acid (1.0 M) is heated to 60–80°C in a water bath to accelerate reaction kinetics.

-

Oxide Addition : Copper(II) oxide is added incrementally until excess, ensuring complete acid neutralization.

-

Filtration : Unreacted CuO is removed via vacuum filtration, yielding a clear blue filtrate.

-

Crystallization : The solution is partially evaporated (≤50% water removal) and cooled to 25°C for 48–72 hours, producing monoclinic crystals.

Optimization Data:

Alternative Reactants: Copper Scrap and Sulfuric Acid

Industrial-scale production often employs metallic copper scraps instead of CuO, leveraging the redox reaction:

Protocol:

-

Leaching : Copper scraps are immersed in 6 M H₂SO₄ at 90°C for 12 hours, achieving 98% dissolution efficiency.

-

Oxidation : Air is bubbled through the solution to oxidize Cu⁺ to Cu²⁺, critical for pentahydrate formation.

-

Crystallization Control : Saturation is monitored via density (1.2–1.3 g/cm³) before cooling-induced crystallization.

Industrial-Scale Data:

Sodium Hydrosulfate-Mediated Synthesis

MEL Science describes a novel approach using sodium hydrosulfate (NaHSO₄) and metallic copper:

Key Advantages:

Hydrometallurgical Extraction from Oxidized Ores

Patent WO2020142856A1 details a two-stage ore processing method:

Ore Processing Metrics:

| Stage | Duration | Temperature | Cu Recovery |

|---|---|---|---|

| Leaching | 72 h | 25°C | 65–70% |

| Recirculation | 4 h | 80–100°C | 95% |

Thermal Dehydration of Higher Hydrates

Copper sulfate pentahydrate can be synthesized by controlled dehydration of heptahydrate (CuSO₄·7H₂O):

Thermal Analysis Data (TGA):

| Hydrate Form | Mass Loss (%) | Temperature Range |

|---|---|---|

| Heptahydrate → Trihydrate | 28.9 | 30–110°C |

| Trihydrate → Monohydrate | 14.3 | 110–150°C |

| Monohydrate → Anhydrous | 7.1 | 250–300°C |

Electrochemical Synthesis

A niche method employs electrolytic cells with copper anodes:

-

Anodic Dissolution : Cu → Cu²⁺ + 2e⁻ (in H₂SO₄ electrolyte)

-

Cathodic Reaction : 2H⁺ + 2e⁻ → H₂↑

-

Crystallization : Solution is evaporated under reduced pressure (40 kPa) to yield 99.5% pure crystals.

Recrystallization for Ultra-High Purity

Single crystals for optoelectronics require multi-step purification:

Chemical Reactions Analysis

Types of Reactions

Copper(II) sulfate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can act as an oxidizing agent in redox reactions.

Substitution Reactions: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like zinc or iron.

Substitution: Reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed

Oxidation-Reduction: The major products include copper metal and the corresponding sulfate of the reducing agent.

Substitution: The products depend on the substituting metal but generally include the new metal sulfate and copper metal or copper oxide.

Scientific Research Applications

Agricultural Applications

Copper sulfate pentahydrate serves multiple roles in agriculture:

- Fungicide and Algaecide : It is extensively used to control fungal diseases in crops and as an algaecide in aquatic environments. For example, it is applied in swimming pools to prevent algae growth and in agriculture to protect fruits like melons from fungal infections when mixed with calcium hydroxide .

- Soil Enhancer : The compound improves soil quality by providing essential copper ions, which are vital for plant growth. Copper is an important micronutrient that aids in photosynthesis and enzyme function .

Table 1: Agricultural Uses of Copper Sulfate Pentahydrate

| Application | Description |

|---|---|

| Fungicide | Protects crops from fungal diseases |

| Algaecide | Controls algae in pools and aquaculture |

| Soil Enhancer | Supplies essential copper for plant growth |

In research settings, copper sulfate pentahydrate is employed for:

- Redox Reactions : It is used in studies involving the dissolution of metals in concentrated sulfuric acid, where its behavior as a reducing agent can be observed .

- Catalysis : The compound has been shown to facilitate various chemical reactions, including the formation of aryl/vinyl halides and azides. Recent studies highlight its role as a catalyst in synthesizing complex organic molecules .

Table 3: Research Applications of Copper Sulfate Pentahydrate

| Application | Description |

|---|---|

| Redox Reactions | Studies on metal dissolution |

| Catalysis | Facilitates organic synthesis reactions |

Case Study 1: Electroplating Efficiency

A study demonstrated that using copper sulfate pentahydrate as an electrolyte significantly improved the quality of electroplated copper layers. The presence of copper ions enhanced the uniformity and adhesion of the deposited metal on substrates under varying temperature conditions.

Case Study 2: Water Purification

Research indicated that adding copper sulfate pentahydrate to water treatment processes increased sedimentation rates by up to 50%, effectively removing suspended particles and improving water clarity.

Mechanism of Action

Copper(II) sulfate hydrate exerts its effects primarily through its ability to act as a Lewis acid and redox catalyst. It can accept electron pairs from other molecules, facilitating various chemical reactions. In biological systems, it can disrupt cellular processes by binding to proteins and enzymes, leading to their inactivation .

Comparison with Similar Compounds

Table 1: Key Properties of Metal Sulfate Hydrates

Thermal Stability :

- CuSO₄·5H₂O has lower dehydration temperatures (52–86°C) compared to FeSO₄·7H₂O (70–90°C) and AlCl₃·6H₂O (~100°C), making it suitable for low-temperature processes like adsorption heat pumps .

- FeSO₄·7H₂O’s higher water content contributes to its use in binders but requires stricter moisture control .

Comparison with Other Copper Compounds

Table 2: Microbial Uptake of Copper Compounds (ppm/g wet weight)

| Cu Concentration (ppm) | Cu(NO₃)₂ | CuCl | CuSO₄ |

|---|---|---|---|

| 20 | 344.6 | 376.36 | 152.84 |

| 100 | 445.96 | 455.43 | 406.72 |

| 700 | 413.56 | 501.93 | 381.88 |

Comparison with Non-Sulfate Hydrates

Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) :

Calcium Sulfate Dihydrate (CaSO₄·2H₂O) :

- Used in construction (gypsum). Higher thermal stability (dehydration at ~128°C) compared to CuSO₄·5H₂O .

Biological Activity

Copper sulfate hydrate, specifically in its pentahydrate form (CuSO₄·5H₂O), is a compound with significant biological activity. This article explores its effects on various biological systems, including its toxicity, therapeutic applications, and ecological impact.

- Chemical Formula : CuSO₄·5H₂O

- Molecular Weight : 249.68 g/mol

- Solubility : Highly soluble in water (736 g/kg at 100 °C)

Copper ions (Cu²⁺) are known to interact with biological macromolecules, leading to various biochemical effects. The mechanism generally involves:

- Protein Binding : Copper ions bind to proteins, disrupting their normal function. This is particularly evident in microbial cells where copper causes leakage and cell death by damaging cellular membranes.

- Oxidative Stress : Copper can catalyze the formation of reactive oxygen species (ROS), leading to oxidative damage in cells.

Toxicological Profile

Copper sulfate has been extensively studied for its toxicological effects on humans and animals. Key findings include:

- Gastrointestinal Effects : Oral exposure can result in gastrointestinal distress, including nausea and vomiting. Studies indicate that doses as low as 0.02 mg Cu/kg/day can lead to acute effects .

- Respiratory Effects : Inhalation of copper particles can cause respiratory tract irritation and inflammation, with significant effects observed in animal studies after high-dose exposures .

- Hepatic Effects : Elevated liver enzymes and signs of liver impairment have been reported following high exposures, indicating potential hepatotoxicity .

Case Studies

- Occupational Exposure : A study involving copper smelter workers indicated a higher prevalence of respiratory issues compared to unexposed individuals. Histopathological examinations revealed lung inflammation and structural changes due to prolonged exposure to copper dust .

- Animal Studies : In rats exposed to copper sulfate pentahydrate via oral administration, significant histopathological changes were observed in the lungs and liver, including alveolar histiocytosis and hepatocyte necrosis at higher doses (161.5 mg Cu/kg/day) .

Ecological Impact

Copper sulfate is utilized as an algaecide and bactericide in aquatic environments. Its application leads to:

- Algal Control : Effective in controlling algal blooms by disrupting cellular integrity through copper binding .

- Toxicity to Aquatic Life : High concentrations can be detrimental to fish and other aquatic organisms, causing mortality and sub-lethal effects such as behavioral changes .

Research Findings

Recent studies have focused on optimizing the use of copper sulfate in various applications:

- Leaching Processes : Research has demonstrated that the addition of cupric ions (Cu²⁺) enhances the leaching efficiency of copper from ores in sulfuric acid solutions, achieving over 99% extraction within 60 minutes under optimal conditions .

- Therapeutic Applications : Emerging studies suggest potential therapeutic uses of copper compounds in treating infections due to their antimicrobial properties, although careful consideration of dosage is crucial due to toxicity concerns .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 249.68 g/mol |

| Solubility | 736 g/kg at 100 °C |

| Acute Oral Toxicity | 0.02 mg Cu/kg/day |

| Respiratory Effects (Animal) | Inflammation observed |

| Hepatic Effects | Elevated liver enzymes |

Q & A

Q. What experimental methods are used to determine the empirical formula of copper(II) sulfate hydrate?

Answer:

-

Procedure :

- Measure the mass of the hydrate before and after heating to remove water (dehydration) .

- Calculate the mass of water lost and anhydrous copper(II) sulfate remaining.

- Convert masses to moles using molar masses (CuSO₄: 159.61 g/mol; H₂O: 18.02 g/mol).

- Determine the molar ratio (n) of H₂O to CuSO₄ to establish the formula (e.g., CuSO₄·5H₂O) .

-

Critical Steps :

-

Example Data Table :

Initial Hydrate Mass (g) Post-Heating Mass (g) Water Lost (g) Moles H₂O Moles CuSO₄ Ratio (H₂O:CuSO₄) 2.00 1.28 0.72 0.040 0.008 5:1

Q. How is copper(II) sulfate synthesized from copper(II) oxide and sulfuric acid?

Answer:

Q. What safety protocols are critical when handling copper sulfate hydrates and concentrated sulfuric acid?

Answer:

- PPE : Acid-resistant gloves, goggles, and lab coats .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of SO₃ fumes (from H₂SO₄) .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect copper sulfate waste for hazardous disposal .

Advanced Research Questions

Q. How do discrepancies arise between theoretical and experimental yields in copper sulfate synthesis, and how are they resolved?

Answer:

Q. How can spectroscopic methods distinguish between copper sulfate hydrates (e.g., pentahydrate vs. trihydrate)?

Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss at specific temperatures (e.g., CuSO₄·5H₂O loses 5 H₂O at 110°C; trihydrate loses 3 H₂O) .

- X-Ray Diffraction (XRD) : Compare lattice parameters (e.g., pentahydrate: monoclinic, a=6.12 Å; trihydrate: orthorhombic, a=5.97 Å) .

- FTIR Spectroscopy : Identify O-H stretching frequencies (3400–3600 cm⁻¹) and sulfate symmetric stretches (980–1100 cm⁻¹) .

Q. What analytical techniques quantify sulfate ions in copper sulfate hydrate solutions?

Answer:

- Gravimetric Analysis :

- Ion Chromatography :

- Common Pitfalls :

Q. How does pH affect the reaction kinetics of copper oxide with sulfuric acid?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.